4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is an organic compound with the molecular formula C18H19NO2 It is a derivative of aniline, featuring ethoxy and methoxy substituents on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline typically involves the condensation reaction between 4-ethoxyaniline and 4-methoxynaphthaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
- 4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline
- 4-Methoxy-N-[(E)-2-thienylmethylidene]aniline
Uniqueness
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The naphthalene moiety also adds to its structural complexity, making it distinct from simpler aromatic compounds.
Properties
CAS No. |
88123-23-3 |
---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H19NO2/c1-3-23-17-11-9-16(10-12-17)21-14-15-8-13-20(22-2)19-7-5-4-6-18(15)19/h4-14H,3H2,1-2H3 |
InChI Key |
NCTAGANWTGLXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.